
8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid is a complex organic compound with the molecular formula C13H11BrO5 It is characterized by the presence of bromine, hydroxyl, and methoxy groups attached to a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of 8-bromo-4-oxo-5,6-dimethoxy-2-naphthalenecarboxylic acid.
Reduction: Formation of 4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
8-Bromo-2-naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups, affecting its chemical behavior and applications.
5,6-Dimethoxy-2-naphthalenecarboxylic acid: Lacks both the bromine and hydroxyl groups, leading to distinct chemical and biological properties.
Uniqueness: 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid is unique due to the combination of bromine, hydroxyl, and methoxy groups on the naphthalene ring
Propriétés
Formule moléculaire |
C13H11BrO5 |
|---|---|
Poids moléculaire |
327.13 g/mol |
Nom IUPAC |
8-bromo-4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11BrO5/c1-18-10-5-8(14)7-3-6(13(16)17)4-9(15)11(7)12(10)19-2/h3-5,15H,1-2H3,(H,16,17) |
Clé InChI |
LJFLFXIJRPLPDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C=C(C=C(C2=C1OC)O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


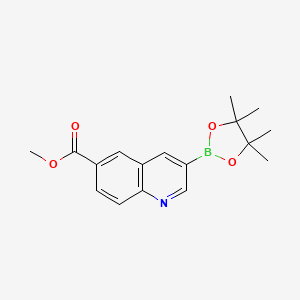
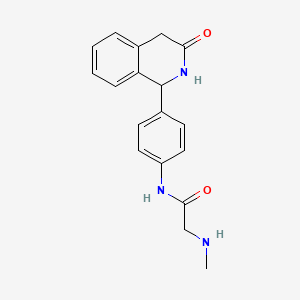
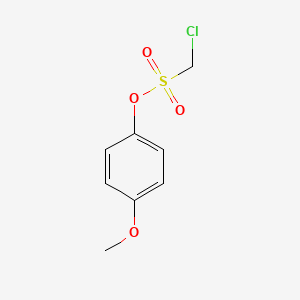
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
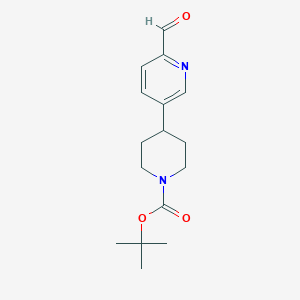
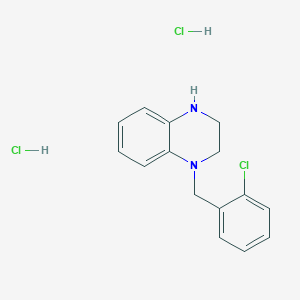
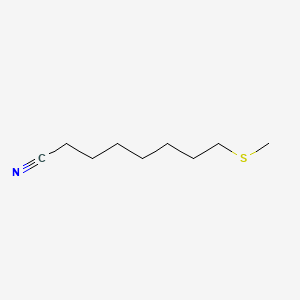
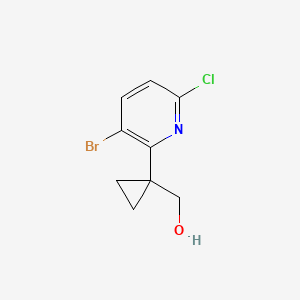

![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)
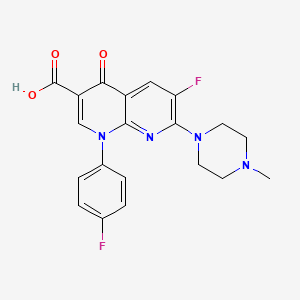
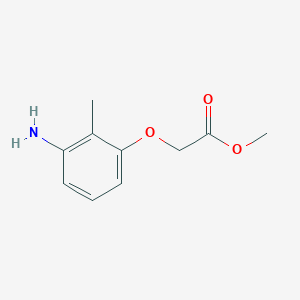
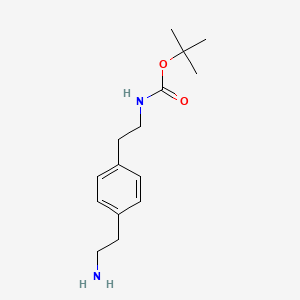
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
